GLP‑1 Receptor Independence: A Critical Differentiator from GLP‑1(7-36)amide and GLP‑1R Agonists
GLP-1(28-36)amide does not bind to or activate the canonical GLP‑1 receptor, in stark contrast to the full‑length hormone GLP-1(7-36)amide and therapeutic GLP‑1 receptor agonists (e.g., exendin‑4, liraglutide, semaglutide) that require receptor engagement for their metabolic effects [1]. Instead, it enters cells via a receptor‑independent uptake mechanism and localizes to mitochondria [2]. This fundamental mechanistic divergence enables studies that isolate GLP‑1 receptor‑independent metabolic pathways without confounding receptor‑mediated signaling.
| Evidence Dimension | GLP‑1 receptor binding affinity |
|---|---|
| Target Compound Data | No detectable binding; does not activate GLP‑1R |
| Comparator Or Baseline | GLP-1(7-36)amide: Kd ≈ 0.3 nM (high-affinity agonist); Exendin‑4: Kd ≈ 0.5 nM; Liraglutide: Kd ≈ 0.1 nM; Semaglutide: Kd ≈ 0.05 nM |
| Quantified Difference | Qualitative categorical difference: active GLP‑1R agonists vs. no detectable receptor interaction |
| Conditions | Competitive binding assays using cloned human GLP‑1 receptor; cAMP accumulation assays in receptor‑expressing cell lines |
Why This Matters
This categorical difference in receptor engagement defines the experimental utility of GLP-1(28-36)amide for dissecting GLP‑1 receptor‑independent mitochondrial mechanisms.
- [1] Tomas E, et al. GLP-1-derived nonapeptide GLP-1(28-36)amide targets to mitochondria and suppresses glucose production and oxidative stress in isolated mouse hepatocytes. Regul Pept. 2011;167(2-3):177-184. View Source
- [2] Tomas E, Habener JF. Insulin-like actions of glucagon-like peptide-1: a dual receptor hypothesis. Trends Endocrinol Metab. 2010;21(2):59-67. View Source
